molecular formula C8H4F4O2 B044938 3-Fluoro-4-(trifluoromethyl)benzoic acid CAS No. 115754-21-7

3-Fluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B044938
CAS RN: 115754-21-7
M. Wt: 208.11 g/mol
InChI Key: HRIHSNPFVGMAKX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F4O2 . It is a white to light yellow powder or crystal . The compound has a molecular weight of 208.11 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-(trifluoromethyl)benzoic acid consists of a benzoic acid group with a fluorine atom and a trifluoromethyl group attached to the benzene ring .


Physical And Chemical Properties Analysis

3-Fluoro-4-(trifluoromethyl)benzoic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 251.5±40.0 °C at 760 mmHg . The compound has a flash point of 105.9±27.3 °C . It has a molar refractivity of 38.2±0.3 cm³ . The compound has a molar volume of 139.7±3.0 cm³ .

Scientific Research Applications

Safety and Hazards

3-Fluoro-4-(trifluoromethyl)benzoic acid can cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-3-4(7(13)14)1-2-5(6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIHSNPFVGMAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350863
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethyl)benzoic acid

CAS RN

115754-21-7
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-fluoro-4-(trifluoromethyl)benzoic acid influence the formation of different dysprosium cluster-based chains?

A1: 3-Fluoro-4-(trifluoromethyl)benzoic acid (L) acts as a bridging ligand in the formation of both Dy₄ and Dy₁₀ cluster-based 1D chains. The carboxylate group (-COO⁻) of L coordinates to the dysprosium (Dy) ions in a bridging mode, specifically η(1):η(1):μ2. [] This means that each carboxylate group bridges two Dy ions, with one oxygen atom binding to one Dy ion and the other oxygen atom binding to a different Dy ion. This bridging behavior, along with the presence of hydroxide (μ3-OH) bridges and 2,2'-bipyridine (bipy) ligands, leads to the formation of the intricate [Dy4] and [Dy10] cluster units. The exact nuclearity and structure of the clusters are sensitive to the pH of the reaction conditions, demonstrating the influence of reaction environment on the self-assembly process. []

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